molecular formula C12H18BrN3O2 B14072358 tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B14072358
M. Wt: 316.19 g/mol
InChI Key: CGKCURGISZURQH-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a brominated heterocyclic intermediate featuring a pyrazolo-diazepine core. Its structure includes a tert-butyl carbamate group at position 5 and a bromine substituent at position 3 (CAS analogs: 1823809-12-6 in ; 2231441-77-1 in ). This compound is primarily utilized in pharmaceutical synthesis as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions due to the reactivity of the bromine atom .

Key properties:

  • Molecular formula: Likely $ \text{C}{12}\text{H}{17}\text{BrN}4\text{O}2 $ (inferred from analogs in ).
  • Appearance: Powder (97% assay) stored in cool, dry conditions .
  • Synthetic utility: The tert-butyl carbamate acts as a protective group for secondary amines, enabling selective functionalization of the diazepine ring .

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3

InChI Key

CGKCURGISZURQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)Br)C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves several steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group, yielding the pyrazolo-diazepine skeleton . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl nitrite for diazotization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chlorinated Analog: tert-Butyl 8-Chloro-1-(piperidin-4-yl)-4H-benzo-triazolo-diazepine-5-carboxylate ()

  • Structure : Chlorine at position 8 vs. bromine at position 3.
  • Reactivity : Chlorine is a poorer leaving group than bromine, reducing suitability for nucleophilic substitutions. However, chlorine enhances metabolic stability in drug candidates .
  • Synthesis : Prepared via nucleophilic aromatic substitution (120°C, n-BuOH) with 26% yield .
  • Application : Intermediate for vasopressin receptor antagonists (e.g., V1A-2303) .

Amino-Substituted Analog: tert-Butyl 2-Amino-7,8-dihydro-4H-pyrazolo-diazepine-5-carboxylate Hydrochloride ()

  • Structure: Amino group at position 2 vs. bromine at position 3.
  • Reactivity: The amino group enables amide bond formation or cyclization, whereas bromine facilitates cross-coupling.
  • Safety : Requires stringent handling (e.g., P260/P261 for inhalation risks; P301+P310 for toxicity) due to amine reactivity .
  • Storage : Hydrochloride salt form enhances stability but necessitates dry, inert storage .

Hydroxy-Substituted Analog: tert-Butyl 7-Hydroxy-7,8-dihydro-4H-pyrazolo-diazepine-5-carboxylate ()

  • Physicochemical properties : Increased polarity compared to brominated analog, affecting solubility (logP) .
  • Synthesis : Likely via oxidation or hydroxylation of the diazepine ring.

Bromine-Specific Reactivity

The bromine atom in the target compound enables:

  • Cross-coupling reactions : Suzuki-Miyaura with boronic acids to introduce aryl/heteroaryl groups.
  • Nucleophilic substitutions : Replacement with amines, alkoxides, or thiols.
  • Contrast with sulfonyl analogs : describes a sulfonyl-substituted pyrazolo-diazepine synthesized via carbamate activation (HATU), highlighting divergent functionalization pathways .

Comparison with Fluorinated Analogs

  • Example : 8-Fluoro-pyridinyl derivatives () exhibit enhanced metabolic stability due to fluorine’s electronegativity. Bromine, while less electronegative, offers better leaving-group ability .

Role in Drug Discovery

  • Target engagement : Brominated analogs are intermediates in kinase inhibitors (e.g., imidazo-pyrrolo-pyrazines in ) where halogen bonds enhance target binding .
  • Contrast with non-halogenated compounds: Pyrazolo-pyrimidines in show varied IC50 values (CBA IC50: to*), emphasizing substituent impact on potency .

Biological Activity

The compound tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a member of the pyrazolo-diazepine class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C13H17BrN2O2C_{13}H_{17}BrN_{2}O_{2} with a molecular weight of 302.168 g/mol. The structure features a fused pyrazolo-diazepine ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H17BrN2O2C_{13}H_{17}BrN_{2}O_{2}
Molecular Weight302.168 g/mol
Boiling Point399.4 °C
DensityN/A

Pharmacological Effects

Research indicates that compounds within the pyrazolo-diazepine class exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell growth.
  • Antimicrobial Properties : Certain compounds have demonstrated efficacy against bacterial strains.
  • CNS Activity : Pyrazolo-diazepines are being explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.

The biological activity of this compound is believed to involve modulation of specific receptors in the central nervous system (CNS) and other biological pathways. For instance, some studies suggest that these compounds may act as positive allosteric modulators at glutamate receptors, which are crucial for synaptic transmission and plasticity.

Case Studies

  • Antitumor Activity : A study reported that pyrazolo[1,5-a][1,4]diazepines exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuropharmacological Effects : Another investigation highlighted the potential of these compounds in treating anxiety and depression. The study showed that certain derivatives could enhance GABAergic transmission, leading to anxiolytic effects in animal models.
  • Antimicrobial Efficacy : Research has also pointed to the antibacterial properties of related compounds against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
  • Bromination : Bromination at specific positions on the pyrazole ring is performed to enhance biological activity.
  • Cyclization : Subsequent cyclization reactions yield the final diazepine structure.

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